molecular formula C19H21N5OS B5113070 N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide

N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5113070
M. Wt: 367.5 g/mol
InChI Key: ZSHMMCYCTHNECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide, also known as CYM5442, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic AMP (cAMP). N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to increase intracellular cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects such as inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and neuroprotection.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress-induced cell death. In addition, N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit anti-angiogenic activity, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. It has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. In addition, N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new targets for therapeutic intervention. Another direction is to study its effects in vivo, which may provide more insight into its potential therapeutic applications. Additionally, the development of new analogs of N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide may lead to the discovery of compounds with improved efficacy and selectivity. Overall, N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 1-(1-naphthyl)-1H-tetrazole-5-thiol with N-cyclohexyl-2-bromoacetamide in the presence of a base. The reaction yields N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide as a white solid in good yield. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for neuroprotection.

properties

IUPAC Name

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-18(20-15-9-2-1-3-10-15)13-26-19-21-22-23-24(19)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15H,1-3,9-10,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHMMCYCTHNECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

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